molecular formula C17H22BNO2S B6342113 2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402227-38-6

2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342113
CAS No.: 1402227-38-6
M. Wt: 315.2 g/mol
InChI Key: KNHWIZISVDIWCJ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, an ethyl-substituted phenyl group, and a boronic acid pinacol ester moiety, making it a versatile building block in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(4-Ethylphenyl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of boronic esters, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality boronic esters .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring and the ethyl-substituted phenyl group. These structural features provide distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-14(11-22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHWIZISVDIWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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